N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-fluorobenzohydrazide)
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Overview
Description
2-FLUORO-N’-[(1E)-1-{4-[(1E)-1-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by the presence of multiple functional groups, including fluorine atoms, formamido, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N’-[(1E)-1-{4-[(1E)-1-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]BENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluorophenylformamide and 4-(1E)-1-{[(2-fluorophenyl)formamido]imino}ethylbenzene. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N’-[(1E)-1-{4-[(1E)-1-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-FLUORO-N’-[(1E)-1-{4-[(1E)-1-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-FLUORO-N’-[(1E)-1-{4-[(1E)-1-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-fluorophenyl)ethylamine
- 2-Fluoro-N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}benzamide
Uniqueness
2-FLUORO-N’-[(1E)-1-{4-[(1E)-1-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of multiple fluorine atoms and the benzohydrazide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20F2N4O2 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-fluoro-N-[(E)-1-[4-[(E)-N-[(2-fluorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C24H20F2N4O2/c1-15(27-29-23(31)19-7-3-5-9-21(19)25)17-11-13-18(14-12-17)16(2)28-30-24(32)20-8-4-6-10-22(20)26/h3-14H,1-2H3,(H,29,31)(H,30,32)/b27-15+,28-16+ |
InChI Key |
KYTLZGQORABJJV-DPCVLPDWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1F)/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3F)/C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1F)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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